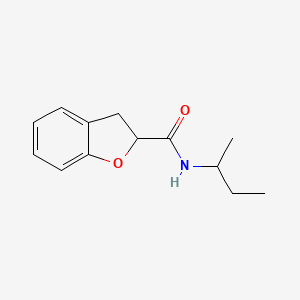
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in the fitness industry as a performance-enhancing drug has gained significant attention in recent years.
作用機序
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various metabolic pathways. PPARδ activation increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved energy metabolism and reduced lipid accumulation. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to increase the expression of genes involved in antioxidant defense and anti-inflammatory pathways, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to increase endurance and improve exercise performance in animal models and human trials. It enhances the utilization of fatty acids as an energy source, sparing glycogen stores and delaying fatigue. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to improve muscle recovery and reduce muscle damage after intense exercise. However, its effects on muscle mass and strength are still unclear and require further investigation.
実験室実験の利点と制限
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a potent and selective PPARδ agonist that can be used to study the molecular mechanisms of energy metabolism and cardiovascular function. It has several advantages over other PPARδ agonists, such as fenofibrate and bezafibrate, including higher potency, selectivity, and oral bioavailability. However, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has some limitations for lab experiments, including its high cost, limited availability, and potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone. One area of interest is the development of more potent and selective PPARδ agonists with fewer side effects. Another area of research is the investigation of the effects of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone on other metabolic pathways, such as autophagy and mitochondrial function. In addition, the safety and efficacy of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone in human trials need to be further evaluated before its potential therapeutic applications can be realized.
合成法
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone involves a multi-step process that starts with the condensation of 2,3-dihydroindole and 6-methylpyridine-3-carbaldehyde. The resulting product is then subjected to a series of reactions, including oxidation, reduction, and cyclization, to obtain the final compound. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been investigated for its cardioprotective effects, including the prevention of atherosclerosis and myocardial infarction.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-7-13(11-17-12)10-16(19)18-9-8-14-4-2-3-5-15(14)18/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZQLRYSTWVIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)




![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)




